molecular formula C11H11NO2S B125907 methyl (2R)-2-isothiocyanato-3-phenylpropanoate CAS No. 147091-08-5

methyl (2R)-2-isothiocyanato-3-phenylpropanoate

Cat. No. B125907
M. Wt: 221.28 g/mol
InChI Key: XIAZBEQOUOVUEY-SNVBAGLBSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve retrosynthetic analysis , which is a technique for planning a synthesis by transforming a complex molecule into simpler precursors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography or NMR spectroscopy can be used to determine the structure.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, etc. These properties can often be predicted based on the compound’s structure .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound, including physical, health, and environmental hazards .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could involve developing new synthetic routes, studying new reactions, or exploring potential uses in medicine or industry .

properties

IUPAC Name

methyl (2R)-2-isothiocyanato-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAZBEQOUOVUEY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2R)-2-isothiocyanato-3-phenylpropanoate

CAS RN

68521-58-4
Record name 68521-58-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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